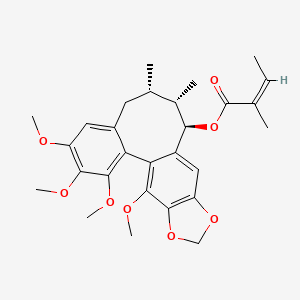
Argireline
Descripción general
Descripción
Acetil Hexapéptido-3 (acetato), también conocido como Argireline, es un péptido sintético compuesto por seis aminoácidos. Es ampliamente reconocido por su aplicación en productos cosméticos, particularmente por sus propiedades antiarrugas. Este compuesto es un fragmento de la proteína SNAP-25, que participa en la liberación de neurotransmisores. Al inhibir la formación del complejo SNARE, el Acetil Hexapéptido-3 (acetato) puede reducir las contracciones musculares, minimizando así la aparición de arrugas .
Aplicaciones Científicas De Investigación
El Acetil Hexapéptido-3 (acetato) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como péptido modelo en estudios de síntesis y modificación de péptidos.
Biología: Se investiga su papel en la liberación de neurotransmisores y la inhibición de la contracción muscular.
Medicina: Se explora su potencial aplicación terapéutica en afecciones que implican hiperactividad muscular, como el blefaroespasmo.
Industria: Ampliamente utilizado en formulaciones cosméticas por sus propiedades antienvejecimiento
Mecanismo De Acción
El Acetil Hexapéptido-3 (acetato) ejerce sus efectos al inhibir la formación del complejo SNARE, que es esencial para la liberación de neurotransmisores en la unión neuromuscular. Al evitar el ensamblaje de este complejo, el péptido reduce la liberación de acetilcolina, lo que lleva a una disminución de las contracciones musculares. Este mecanismo es similar al de la toxina botulínica, pero sin la toxicidad asociada .
Análisis Bioquímico
Biochemical Properties
Argireline plays a significant role in biochemical reactions. It interacts with the SNARE complex (SNAP Receptor, soluble N–ethylmaleimide sensitive factor (NSF) attachment protein receptor), thus preventing muscle contraction . This interaction destabilizes the formation of the SNARE complex, reducing facial lines and wrinkles .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering in catecholamine release . This interference prevents muscle contraction, thereby reducing the appearance of wrinkles .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting vesicle docking . It prevents the formation of the ternary SNARE complex, which is required for muscle contraction . This inhibition interferes with catecholamine release, reducing the degree of facial wrinkles .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific details on the product’s stability, degradation, and long-term effects on cellular function are not mentioned in the available literature, it is known that this compound has significant anti-wrinkle activity .
Metabolic Pathways
This compound is known to interfere with the formation of the SNARE complex, which plays a crucial role in cellular metabolism .
Transport and Distribution
Given its role in preventing the formation of the SNARE complex, it can be inferred that this compound may interact with various cellular components .
Subcellular Localization
Given its role in inhibiting the formation of the SNARE complex, it can be inferred that this compound may be localized to areas where this complex forms .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Acetil Hexapéptido-3 (acetato) implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso generalmente incluye los siguientes pasos:
Carga de resina: El primer aminoácido se une a una resina.
Desprotección: Se elimina el grupo protector del aminoácido.
Acoplamiento: El siguiente aminoácido, protegido en su grupo amino, se activa y se acopla a la cadena creciente.
Repetición: Los pasos 2 y 3 se repiten hasta obtener la secuencia peptídica deseada.
Escisión: El péptido se escinde de la resina y se desprotege para obtener el producto final.
Los reactivos comunes utilizados en SPPS incluyen N,N'-diisopropilcarbodiimida (DIC) para la activación y ácido trifluoroacético (TFA) para la desprotección .
Métodos de producción industrial
La producción industrial de Acetil Hexapéptido-3 (acetato) sigue principios similares, pero a mayor escala. Los sintetizadores de péptidos automatizados se emplean a menudo para aumentar la eficiencia y la coherencia. El producto final se purifica utilizando cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza y calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El Acetil Hexapéptido-3 (acetato) puede sufrir varias reacciones químicas, entre ellas:
Oxidación: El residuo de metionina en el péptido puede oxidarse a metionina sulfóxido.
Reducción: Los enlaces disulfuro, si están presentes, pueden reducirse a tioles libres.
Sustitución: Los residuos de aminoácidos pueden sustituirse para modificar las propiedades del péptido.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H₂O₂) u otros agentes oxidantes.
Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).
Sustitución: Diversos derivados de aminoácidos y reactivos de acoplamiento.
Productos principales formados
Oxidación: Péptidos que contienen metionina sulfóxido.
Reducción: Péptidos con grupos tiol reducidos.
Sustitución: Péptidos modificados con secuencias alteradas.
Comparación Con Compuestos Similares
Compuestos similares
Acetil Hexapéptido-8: A menudo se confunde con el Acetil Hexapéptido-3, tiene propiedades antiarrugas similares.
Palmitoil Pentapéptido-4: Otro péptido utilizado en productos antienvejecimiento, conocido por estimular la producción de colágeno.
Dipéptido Diaminobutiroil Bencilamida Diacetato: Imita los efectos del veneno de serpiente para inhibir las contracciones musculares.
Singularidad
El Acetil Hexapéptido-3 (acetato) es único debido a su inhibición específica del complejo SNARE, lo que lo convierte en una alternativa no tóxica a la toxina botulínica para aplicaciones cosméticas. Su capacidad para reducir las contracciones musculares sin efectos secundarios significativos lo diferencia de otros péptidos .
Propiedades
Número CAS |
616204-22-9 |
|---|---|
Fórmula molecular |
C35H62N14O11S |
Peso molecular |
887.0 g/mol |
Nombre IUPAC |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]hex-5-enoic acid |
InChI |
InChI=1S/C35H62N14O11S/c1-18(20(45-19(2)50)9-12-27(52)53)44-23(10-13-28(54)55)31(58)49-25(14-17-61-3)33(60)48-24(8-11-26(36)51)32(59)47-22(7-5-16-43-35(40)41)30(57)46-21(29(37)56)6-4-15-42-34(38)39/h20-25,44H,1,4-17H2,2-3H3,(H2,36,51)(H2,37,56)(H,45,50)(H,46,57)(H,47,59)(H,48,60)(H,49,58)(H,52,53)(H,54,55)(H4,38,39,42)(H4,40,41,43)/t20-,21-,22-,23-,24-,25-/m0/s1 |
Clave InChI |
AJLNZWYOJAWBCR-OOPVGHQCSA-N |
SMILES |
CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
SMILES isomérico |
CC(=O)N[C@@H](CCC(=O)O)C(=C)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
SMILES canónico |
CC(=O)NC(CCC(=O)O)C(=C)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acetyl Hexapeptide-3; Acetyl Hexapeptide-8; Acetyl-glu-glu-met-gln-arg-arg-amide; Argireline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


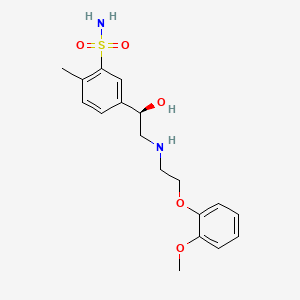
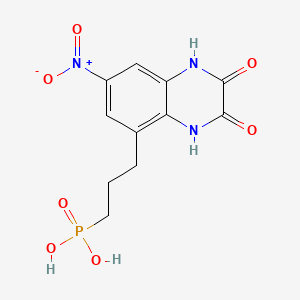
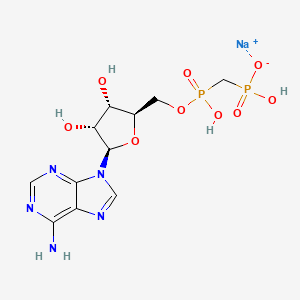
![(3S)-4-[[(3S,4R,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-31-[(1S)-1-carboxyethyl]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-10-methyldodec-3-enoyl]amino]-4-oxobutanoic acid](/img/structure/B605493.png)
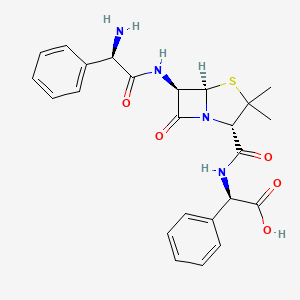



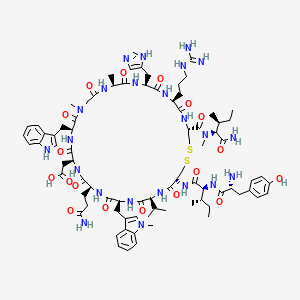
![[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride](/img/structure/B605505.png)

